1,5-Dioxaspiro[2.4]heptan-7-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
1,6-dioxaspiro[2.4]heptan-4-ol |
InChI |
InChI=1S/C5H8O3/c6-4-1-7-2-5(4)3-8-5/h4,6H,1-3H2 |
InChI Key |
NXHYRHLQPVRIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CO1)CO2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dioxaspiro 2.4 Heptan 7 Ol and Its Derivatives
Strategies for Spiroketal Core Construction
The assembly of the dioxaspiro[2.4]heptane ring system is a key challenge in the synthesis of 1,5-dioxaspiro[2.4]heptan-7-ol and its analogs. The selection of a synthetic route is often dictated by the desired substitution pattern and the stereochemical outcome at the spirocyclic center.
Acid-Catalyzed Cyclization Approaches to Dioxaspiro[2.4]heptane Ring Systems
Acid-catalyzed spiroketalization is a classical and widely employed method for the formation of spiroketals. This approach typically involves the cyclization of a dihydroxy ketone or a related precursor under acidic conditions. The mechanism proceeds through the protonation of a carbonyl group, followed by intramolecular nucleophilic attack by two hydroxyl groups to form the spiroketal.
While specific examples detailing the acid-catalyzed cyclization to form this compound are not extensively documented in readily available literature, the general principles of this method can be applied. A hypothetical precursor, such as a suitably substituted dihydroxy ketone, could be subjected to acidic conditions to facilitate the desired cyclization. The choice of acid catalyst and reaction conditions would be crucial to control the selectivity and yield of the reaction, minimizing potential side reactions such as dehydration or rearrangement.
| Precursor Type | Catalyst | Potential Product |
| Dihydroxy ketone | Brønsted or Lewis acids | Dioxaspiro[2.4]heptane derivative |
| Hemiketal with a pendant alcohol | Brønsted or Lewis acids | Dioxaspiro[2.4]heptane derivative |
Transition Metal-Catalyzed Spirocyclization Techniques
In recent years, transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including spiroketals. nih.gov These methods often offer mild reaction conditions, high efficiency, and excellent control over stereochemistry. Various transition metals, including gold, palladium, and copper, have been successfully employed in the synthesis of spiroketal-containing compounds.
Gold catalysts, particularly gold(I) complexes, have shown remarkable efficiency in catalyzing the cyclization of alkynols and their derivatives to form spiroketals. beilstein-journals.orgrsc.orgresearchgate.net The carbophilic nature of gold allows for the activation of the alkyne moiety towards nucleophilic attack by hydroxyl groups. For instance, the gold(I)-catalyzed cycloisomerization of a protected alkyne triol has been shown to produce a strategically hydroxylated 5,5-spiroketal with concomitant deprotection. beilstein-journals.orgresearchgate.net This methodology highlights the potential of gold catalysis in constructing functionalized spiroketal systems. A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably designed alkynediol precursor.
A study on the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid demonstrated an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions, achieving quantitative yields. mdpi.com This further underscores the utility of gold catalysis in forming dioxaspiro ring systems.
Table 1: Examples of Gold-Catalyzed Spiroketal Synthesis
| Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| AuCl | Protected alkyne triol | Hydroxylated 5,5-spiroketal | 80% | beilstein-journals.orgresearchgate.net |
Palladium catalysis has been extensively used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org In the context of spiroketal synthesis, palladium-catalyzed reactions often involve the cyclization of unsaturated precursors. divyarasayan.org For example, palladium-catalyzed cascade reactions can facilitate the rapid assembly of polycyclic scaffolds. rsc.org While direct examples for the synthesis of this compound are scarce, palladium-catalyzed methodologies for constructing spiroketals from precursors like alkynediols have been reported. researchgate.net These reactions can proceed with high levels of chemo-, enantio-, and diastereoselectivity. rsc.org A plausible strategy could involve a palladium-catalyzed intramolecular cyclization of a precursor containing both an alkene or alkyne and two hydroxyl groups at appropriate positions.
Copper catalysis provides an efficient and cost-effective alternative for the synthesis of spiroketals. thieme-connect.comrsc.orgresearchgate.net Copper-catalyzed reactions, such as the [3+2] annulation of exocyclic enamines/enol ethers with 1,4-benzoquinone esters, have been developed to furnish spiroketals and N,O-spiroketals in good to excellent yields under mild conditions. thieme-connect.comresearchgate.net Another approach involves the copper(I)-catalyzed electrophilic thiocyanation/dearomatization/spirocyclization of benzofurans to synthesize benzannulated spiroketals. rsc.org These methods demonstrate the versatility of copper catalysts in constructing diverse spiroketal structures.
Table 2: Overview of Copper-Catalyzed Spiroketal Synthesis
| Catalyst System | Reaction Type | Product Type |
|---|---|---|
| Copper(II) triflate | [3+2] Annulation | N,O-Spiroketals and Spiroketals |
Radical-Mediated Cyclization Pathways
Radical cyclization reactions offer a powerful method for the formation of cyclic systems, including spiroketals, often under mild and neutral conditions. nih.govrsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto an unsaturated bond. nih.gov The resulting cyclized radical is subsequently trapped to afford the final product.
While specific applications of radical cyclization for the direct synthesis of this compound are not prominently featured in the literature, the general strategy holds promise. A potential precursor could be an unsaturated alcohol containing a suitably positioned radical precursor group. Upon initiation, the generated radical could cyclize to form the five-membered ring of the dioxaspiro[2.4]heptane system. Subsequent trapping of the radical and formation of the second ether linkage would complete the spiroketal core. Metal-free tandem oxidative cyclization reactions of vinyl isocyanides with alkanes have been developed for the synthesis of 1-alkylisoquinolines, showcasing the potential of radical cyclizations in heterocyclic synthesis. thieme.de
Strain-Release Driven Approaches to Spiroketal Formation
The inherent ring strain of the cyclopropane (B1198618) moiety within the this compound framework can be a powerful driving force in synthetic transformations. Methodologies that leverage this strain can facilitate the formation of the spirocyclic system. One conceptual approach involves the reaction of a suitably functionalized cyclopropyl ketone. The activation of the ketone, for instance, by a Lewis acid, can induce a ring expansion or rearrangement, driven by the release of the high ring strain (approximately 27 kcal/mol) of the three-membered ring.
While a direct strain-release driven spiroketalization to form this compound has not been extensively documented, the reactivity of cyclopropyl ketones is well-established. For example, the ring expansion of cyclopropyl ketones to form cyclopentanones is a known transformation that proceeds through the cleavage of a cyclopropane bond. A hypothetical pathway to the 1,5-dioxaspiro[2.4]heptane core could involve an intramolecular trapping of a carbocation intermediate, generated from a cyclopropyl ketone precursor, by a tethered hydroxyl group.
Consider a precursor such as 1-((2-(hydroxymethyl)oxiran-2-yl)methyl)cyclopropan-1-ol. Acid-catalyzed opening of the epoxide could generate a carbocation that is then trapped by the cyclopropanol oxygen, with the relief of cyclopropane strain contributing to the thermodynamic driving force of the reaction. The stereochemical outcome of such a process would be highly dependent on the substrate geometry and reaction conditions.
Olefin Metathesis Strategies for Spiroketal Subunits
Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool for the construction of cyclic and spirocyclic systems. A plausible strategy for the synthesis of a precursor to this compound involves the RCM of a diene substrate containing a cyclopropane ring.
A potential precursor for RCM could be a gem-diallylated cyclopropane derivative. For instance, the ring-opening of a (halomethyl)cyclopropane with an allylating agent like allyltributyltin can furnish a gem-diallyl cyclopropane. This intermediate, possessing two terminal double bonds, would be a suitable substrate for RCM. Subsequent elaboration of the newly formed five-membered ring could then lead to the desired spiroketal.
A hypothetical reaction scheme is outlined below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 1-(bromomethyl)-1-(hydroxymethyl)cyclopropane | Allyltributyltin, AIBN | 1-(allyl)-1-((allyloxy)methyl)cyclopropane |
| 2 | 1-(allyl)-1-((allyloxy)methyl)cyclopropane | Grubbs' Catalyst | Spiro[2.4]hept-5-ene-1,5-diyl)dimethanol precursor |
The resulting spirocyclic olefin could then be converted to the 1,5-dioxaspiro[2.4]heptane core through oxidative cleavage and subsequent intramolecular ketalization. The choice of Grubbs' catalyst generation (e.g., Grubbs' I, II, or Hoveyda-Grubbs catalysts) would be critical in optimizing the efficiency of the RCM step.
Introduction of the Hydroxyl Group at the 7-Position (or Precursors)
The introduction of the hydroxyl group at the 7-position with the desired stereochemistry is a crucial step in the synthesis of this compound. This can be achieved either through stereoselective hydroxylation of a precursor or by functional group interconversions.
Assuming the successful synthesis of a precursor such as 1,5-Dioxaspiro[2.4]heptan-7-one, the stereoselective reduction of the ketone would be a direct approach to introduce the hydroxyl group. A variety of stereoselective reducing agents are available to control the formation of the desired alcohol stereoisomer.
For instance, substrate-controlled reduction, where the existing stereocenters of the spiroketal direct the approach of the reducing agent, could be employed. Alternatively, reagent-controlled reduction using chiral reducing agents, such as those derived from lithium aluminum hydride (e.g., BINAL-H) or boranes (e.g., Alpine-Borane®), could provide high levels of stereoselectivity. The choice of reducing agent would depend on the desired stereochemical outcome (syn or anti to the spirocyclic system).
An alternative strategy involves the introduction of the hydroxyl group via the transformation of other functional groups. For example, if a precursor with a double bond at the 7-position were synthesized, a stereoselective dihydroxylation reaction could be employed. Reagents such as osmium tetroxide in the presence of a chiral ligand (e.g., Sharpless asymmetric dihydroxylation) could install the diol with high enantioselectivity. Subsequent selective protection and deoxygenation of one of the hydroxyl groups would yield the target alcohol.
Another approach could involve the epoxidation of an exocyclic double bond at the 7-position, followed by stereospecific ring-opening of the epoxide with a hydride reagent. The stereochemistry of the resulting alcohol would be dictated by the stereochemistry of the epoxidation and the regioselectivity of the hydride attack.
Asymmetric Synthesis of Enantiomerically Enriched this compound
The synthesis of a single enantiomer of this compound requires the use of asymmetric methodologies. Chiral catalysts, particularly those based on transition metals like ruthenium, are well-suited for this purpose.
Chiral ruthenium catalysts have proven to be highly effective in a variety of asymmetric transformations, including hydrogenations and cyclopropanations. In the context of synthesizing enantiomerically enriched this compound, a chiral ruthenium catalyst could be employed at different stages of the synthesis.
One key application would be the asymmetric reduction of a precursor ketone, 1,5-Dioxaspiro[2.4]heptan-7-one. Ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) and a chiral diamine are known to be highly efficient catalysts for the asymmetric hydrogenation of ketones, affording chiral secondary alcohols with high enantiomeric excess.
| Catalyst Type | Ligand Example | Typical Substrate | Outcome |
| Chiral Ru-Diphosphine/Diamine | (R)-BINAP / (R,R)-DPEN | Prochiral Ketone | Enantioenriched Secondary Alcohol |
Furthermore, if the synthesis of the cyclopropane ring is performed via a cyclopropanation reaction, a chiral ruthenium catalyst could be used to control the stereochemistry of this key structural element. Chiral ruthenium-porphyrin complexes, for example, have been successfully used in the asymmetric cyclopropanation of olefins.
The choice of the specific chiral ligand and ruthenium precursor would be critical in achieving high levels of stereocontrol in the synthesis of the target molecule. The development of a successful asymmetric synthesis would likely involve the screening of a library of chiral ruthenium catalysts to identify the optimal catalyst for the desired transformation.
Chiral Auxiliary-Based Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. In the context of this compound synthesis, these strategies typically involve the covalent attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. While specific examples for the direct synthesis of this compound using this method are not extensively documented in publicly available research, the principles can be extrapolated from the synthesis of other chiral spiroketals.
Commonly employed chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, are instrumental in controlling the stereochemistry of alkylation and aldol reactions, which can be key steps in constructing the carbon skeleton of spiroketal precursors. For instance, an acyclic precursor containing a ketone and two hydroxyl groups, or their protected equivalents, could be synthesized with high diastereoselectivity by employing a chiral auxiliary to set the stereocenters.
Table 1: Prominent Chiral Auxiliaries and Their Potential Application in Spiroketal Precursor Synthesis
| Chiral Auxiliary | Key Reactions | Potential Application in this compound Synthesis |
| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | Diastereoselective synthesis of the dihydroxy ketone precursor by controlling the formation of new stereocenters during carbon-carbon bond formation. |
| Pseudoephedrine Amides | Alkylation reactions | Asymmetric alkylation to introduce chirality alpha to a carbonyl group in a precursor molecule. |
| Camphorsultams | Diels-Alder reactions, Aldol reactions | Could be utilized in cycloaddition reactions to construct a portion of the carbon framework with high stereocontrol. |
The general approach involves attaching the chiral auxiliary to a substrate, performing the diastereoselective reaction to create the desired stereocenters, and then cleaving the auxiliary to yield the enantiomerically enriched precursor, which can then be cyclized to form the spiroketal. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.
Kinetic Resolution Techniques for Spiroketal Precursors
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This technique is particularly applicable to the synthesis of enantiomerically pure this compound from a racemic mixture of its precursors, such as a dihydroxy ketone.
Enzymatic kinetic resolution, often employing lipases, is a prominent strategy. jocpr.com Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. For a dihydroxy ketone precursor to this compound, a lipase could selectively acylate one of the hydroxyl groups in one enantiomer, facilitating separation.
Chemoenzymatic dynamic kinetic resolution (DKR) represents a more advanced approach that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. nih.govnih.gov This process combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer, typically catalyzed by a metal complex. For example, a racemic dihydroxy ketone precursor could be subjected to lipase-catalyzed acylation, while a ruthenium catalyst simultaneously racemizes the unreacted ketone, continuously feeding the enzymatic resolution with the desired enantiomer.
Table 2: Comparison of Kinetic Resolution Techniques for Spiroketal Precursors
| Technique | Description | Advantages | Potential Application |
| Enzymatic Kinetic Resolution | Uses enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Separation of racemic dihydroxy ketone precursors of this compound. |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Theoretical 100% yield of a single enantiomer. | Efficient conversion of a racemic dihydroxy ketone precursor to a single enantiomer. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and improve sustainability. Key strategies include the use of safer solvents, renewable starting materials, and more efficient catalytic processes.
One notable green approach is the use of flow chemistry . A telescoped flow process for synthesizing a chiral spiroketone, a related structural motif, has been developed. rsc.orgspirochem.com This method combines multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a continuous flow system using a single catalyst. rsc.org This approach offers significant advantages, including reduced waste, lower catalyst loading, and improved safety and efficiency compared to traditional batch processes. rsc.orgspirochem.com
Electrosynthesis presents another promising green avenue for spiroketal formation. The "eSpiro" method, for example, utilizes the anodic oxidation of malonic acids to generate precursors that then undergo cyclization to form spiroketals. rsc.org This technique avoids the use of hazardous reagents commonly employed in conventional methods. rsc.org Electrochemical methods, in general, align well with green chemistry principles by using electrons as a clean reagent and often operating under mild conditions. primescholars.com
Biocatalysis , as mentioned in the context of kinetic resolution, is inherently a green technology. The use of enzymes operates under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. nih.govnih.gov The development of robust and recyclable biocatalysts further enhances the sustainability of this approach for producing chiral compounds like this compound.
Table 3: Overview of Green Chemistry Approaches in Spiroketal Synthesis
| Approach | Description | Green Chemistry Principles Addressed |
| Flow Chemistry | Conducting reactions in a continuous stream rather than in a batch. | Safer chemistry, energy efficiency, waste prevention. rsc.orgspirochem.com |
| Electrosynthesis | Using electricity to drive chemical reactions. | Use of renewable feedstocks (electrons), safer chemistry, atom economy. rsc.orgprimescholars.com |
| Biocatalysis | Employing enzymes as catalysts. | Use of renewable feedstocks, catalysis, safer solvents and reaction conditions. nih.govnih.gov |
By integrating these chiral and green synthetic methodologies, the production of this compound and its derivatives can be achieved with high stereocontrol and in a more sustainable and efficient manner.
Reactivity and Chemical Transformations of 1,5 Dioxaspiro 2.4 Heptan 7 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol at the 7-position is a primary site for chemical modification, enabling the synthesis of various derivatives. Standard reactions for secondary alcohols, such as esterification, etherification, silylation, and oxidation, are generally applicable, though the steric hindrance imposed by the spirocyclic system may influence reaction conditions and rates.
Derivatization Strategies: Esterification, Etherification, and Silylation
The hydroxyl group of 1,5-Dioxaspiro[2.4]heptan-7-ol can be readily converted into esters, ethers, and silyl ethers. These derivatizations are crucial for protecting the alcohol functionality during multi-step syntheses or for modifying the compound's physicochemical properties.
Esterification: The conversion to esters can be achieved using various standard protocols, such as reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. Alternatively, carboxylic acids can be coupled with the alcohol using reagents like dicyclohexylcarbodiimide (DCC).
Etherification: The formation of ethers, such as a methyl or benzyl ether, typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The synthesis of sterically hindered ethers can be challenging and may require specific catalytic methods. nih.govrsc.orgorganic-chemistry.org Acid-catalyzed dehydration can also lead to symmetrical ethers, though this is more effective for primary alcohols. masterorganicchemistry.com
Silylation: Silyl ethers are common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. The hydroxyl group can be silylated using a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a nitrogenous base like imidazole or triethylamine. The silylation of cyclopropylmethanols can also be achieved through dehydrogenative coupling with silanes, catalyzed by rhodium complexes. escholarship.org
Table 1: Common Derivatization Reactions of the Hydroxyl Group
| Derivatization | Reagent | Catalyst/Base | Typical Product |
|---|---|---|---|
| Esterification | Acetyl chloride | Pyridine | 1,5-Dioxaspiro[2.4]heptan-7-yl acetate |
| Acetic anhydride | DMAP | 1,5-Dioxaspiro[2.4]heptan-7-yl acetate | |
| Etherification | Methyl iodide | Sodium hydride | 7-Methoxy-1,5-dioxaspiro[2.4]heptane |
| Benzyl bromide | Potassium tert-butoxide | 7-(Benzyloxy)-1,5-dioxaspiro[2.4]heptane | |
| Silylation | TBDMSCl | Imidazole | 7-((tert-Butyldimethylsilyl)oxy)-1,5-dioxaspiro[2.4]heptane |
| Triethylsilane | Rhodium complex | 7-((Triethylsilyl)oxy)-1,5-dioxaspiro[2.4]heptane |
Oxidation Reactions (e.g., to Ketones or Aldehydes)
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1,5-Dioxaspiro[2.4]heptan-7-one. A variety of modern, mild oxidation reagents are suitable for this transformation, which avoids the over-oxidation that can occur with harsher reagents. chemguide.co.uklibretexts.org
Commonly employed methods include:
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.comjk-sci.comyoutube.com It is known for its mild conditions and tolerance of many functional groups. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: This reaction utilizes a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. wikipedia.orgwikipedia.orgchemistrysteps.com It offers the advantages of neutral pH, room temperature conditions, and a simple workup. wikipedia.orgpitt.edu
Chromium-Based Reagents: Reagents like pyridinium chlorochromate (PCC) can also effect the oxidation of secondary alcohols to ketones. libretexts.org
Table 2: Reagents for the Oxidation of this compound
| Reagent Name | Key Components | Typical Conditions | Product |
|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C to rt | 1,5-Dioxaspiro[2.4]heptan-7-one |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | 1,5-Dioxaspiro[2.4]heptan-7-one |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | 1,5-Dioxaspiro[2.4]heptan-7-one |
Reduction Reactions
While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to the corresponding alkane, 1,5-Dioxaspiro[2.4]heptane. Such reactions are less common than oxidation but can be achieved under specific conditions, often involving conversion of the hydroxyl group into a better leaving group. More commonly, the corresponding ketone can be reduced back to the secondary alcohol using hydride reagents.
The reduction of 1,5-Dioxaspiro[2.4]heptan-7-one back to this compound can be readily accomplished using mild hydride reducing agents. libretexts.orgunizin.org
Sodium borohydride (NaBH₄): This is a safe and easy-to-handle reagent, typically used in alcoholic solvents like methanol or ethanol. libretexts.org
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ is used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). libretexts.orglibretexts.org
Deoxygenation of the alcohol to the parent spiroalkane is a more complex transformation. One approach involves converting the alcohol to a tosylate or mesylate, followed by reduction with a strong hydride reagent like LiAlH₄.
Nucleophilic Substitutions at the 7-Position
Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide is a poor leaving group. Activation is typically required, for instance, by protonation of the hydroxyl group under acidic conditions to form a better leaving group (water). However, the high strain of the cyclopropane (B1198618) ring and the potential for carbocation rearrangements can lead to complex reaction mixtures, including ring-opened products.
Lewis acid-catalyzed nucleophilic substitution at the quaternary carbon of cyclopropyl carbinol derivatives has been reported to proceed in a stereoinvertive manner, potentially via a bicyclobutonium intermediate. nih.gov This suggests that with appropriate activation, direct substitution at the 7-position could be feasible, though likely competing with ring-opening pathways.
Ring-Opening Reactions of the Spiroketal Moiety
The spiroketal in this compound contains a highly strained cyclopropane ring, which makes it susceptible to ring-opening reactions, particularly under acidic conditions.
Acid-Mediated Ring Opening Mechanisms
In the presence of acid, the oxygen atom of the dioxolane ring can be protonated, initiating a cascade that leads to the cleavage of the cyclopropane C-C bond. The regioselectivity of this cleavage is influenced by the substitution pattern on the cyclopropane ring. rsc.org The reaction of cyclopropyl carbinol itself with acids can lead to ring-opening to form homoallylic or cyclobutanol derivatives.
For this compound, an acid-catalyzed rearrangement would likely proceed through protonation of one of the spiroketal oxygens, followed by cleavage of a C-O bond to generate a carbocation. This carbocationic center can then be stabilized by the cleavage of one of the adjacent, strained C-C bonds of the cyclopropane ring. This process is driven by the release of the significant ring strain (approximately 28 kcal/mol) inherent in the cyclopropane moiety. rsc.org Such rearrangements are known for spiro cyclopropyl ketones and are a key feature of the reactivity of donor-acceptor cyclopropanes. rsc.orgacs.org The specific products formed would depend on the reaction conditions and the nature of any nucleophiles present in the medium.
Nucleophile-Induced Ring Opening Processes
Rearrangement Reactions of the 1,5-Dioxaspiro[2.4]heptane Skeleton
The inherent strain within the spiro[2.4]heptane framework suggests a predisposition towards rearrangement reactions. However, specific examples involving the this compound skeleton are not extensively reported.
Tandem Cycloisomerization-Rearrangement Processes
Currently, there is a lack of published research specifically investigating tandem cycloisomerization-rearrangement processes for this compound. Such reactions, which could lead to complex polycyclic structures, represent an unexplored area of this compound's chemistry.
Oxidative Rearrangements
Similarly, the oxidative rearrangement of this compound has not been a subject of detailed investigation in the available literature. The presence of the alcohol functionality and the strained spirocyclic system could theoretically lead to interesting molecular reorganizations under oxidative conditions, but experimental validation is absent.
C-C Bond Forming Reactions Utilizing this compound as a Substrate
The utility of this compound as a building block in carbon-carbon bond-forming reactions is another area that remains to be explored. Methodologies that could leverage the unique structural features of this molecule to create more complex carbon skeletons have not been reported.
Stereoselective Transformations and Control of Diastereoselectivity
Given the chiral nature of this compound, its participation in stereoselective transformations is of significant interest. However, the scientific literature does not currently contain studies focused on the control of diastereoselectivity in reactions involving this substrate. The development of stereoselective methods would be crucial for the potential application of this compound in asymmetric synthesis.
Applications of 1,5 Dioxaspiro 2.4 Heptan 7 Ol in Advanced Organic Synthesis
1,5-Dioxaspiro[2.4]heptan-7-ol as a Building Block for Complex Molecule Synthesis
The intricate framework of this compound makes it an attractive starting point for the synthesis of elaborate molecular structures. Its dioxaspiroketal moiety provides a protected carbonyl group, while the hydroxyl functionality serves as a handle for further chemical transformations.
Synthesis of Natural Product Scaffolds
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The spiroketal unit is a common feature in a wide array of bioactive natural products. The principles of using spirocyclic building blocks are central to the assembly of such complex natural product scaffolds. Synthetic strategies often involve the creation of spirocyclic intermediates to control stereochemistry and build molecular complexity.
Construction of Pharmaceutical Intermediates and Lead Compounds
The synthesis of novel spiro compounds is a significant area of research in medicinal chemistry. Spirocyclic frameworks are of great interest due to their rigid structures, which can allow for precise orientation of functional groups for optimal interaction with biological targets. While specific examples detailing the direct use of this compound for the construction of pharmaceutical intermediates are not prominently reported, the broader class of dioxaspiro compounds is recognized for its potential in drug discovery. For instance, various spirohydantoin derivatives have been investigated for their anticonvulsant activities.
Role as a Chiral Synthon in Asymmetric Synthesis
The potential of this compound as a chiral synthon is an area of considerable interest. The presence of a stereocenter at the carbon bearing the hydroxyl group means that enantiomerically pure forms of this compound could serve as valuable starting materials for asymmetric synthesis. The use of chiral synthons is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a target molecule. This is particularly crucial in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities. While specific and detailed research on the resolution and application of enantiomerically pure this compound is not widely available, the general principles of asymmetric synthesis support its potential utility in this regard.
Development of Novel Reaction Methodologies Involving this compound
The reactivity of the functional groups within this compound can be exploited in the development of new synthetic methods. The hydroxyl group can be a site for oxidation, substitution, or derivatization, while the spiroketal can be manipulated under various reaction conditions. Research into the reactivity and transformations of related spirocyclic systems provides a foundation for exploring novel reactions involving this specific compound.
Advanced Analytical and Characterization Methodologies in 1,5 Dioxaspiro 2.4 Heptan 7 Ol Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular architecture of novel compounds. For 1,5-Dioxaspiro[2.4]heptan-7-ol, a combination of nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and X-ray crystallography provides a comprehensive structural picture.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton and carbon signals, especially given the compound's stereochemically rich and rigid spirocyclic framework.
Methodologies such as Correlation Spectroscopy (COSY) are employed to identify proton-proton coupling networks within the cyclopropane (B1198618) and dioxolane rings. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which are vital for piecing together the connectivity across the spirocenter and identifying the positions of substituents.
For complex stereoisomeric mixtures that can arise during synthesis, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. These experiments probe through-space interactions between protons, providing crucial information about the relative stereochemistry of the molecule.
In cases of particularly complex spectra or for automated analysis, Computer-Assisted Structure Elucidation (CASE) programs can be used. These software tools analyze 2D NMR data to generate and rank possible chemical structures consistent with the experimental evidence, significantly accelerating the process of structural verification.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers valuable structural insights. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic cleavage pathways of the spiroketal and cyclopropane rings can be identified. This fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity and distinguish between isomers. The analysis of these patterns is crucial for confirming the presence of the dioxaspiro framework.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.
Key expected absorptions for this compound include a broad band in the 3600-3200 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the spiroketal moiety typically appear as strong bands in the 1200-1000 cm⁻¹ region. The presence of the cyclopropane ring can be identified by C-H stretching vibrations above 3000 cm⁻¹. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl group, which is a key feature of the spiroketal structure.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Hydroxyl (O-H stretch) | 3600 - 3200 (broad) |
| C-O Stretch (Spiroketal) | 1200 - 1000 (strong) |
| C-H Stretch (Cyclopropane) | > 3000 |
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound. This technique requires the formation of a single, high-quality crystal of the compound. When successful, it provides an unambiguous three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsional angles.
This method is particularly powerful for resolving the configuration of all stereocenters, including the spirocyclic carbon. For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration without the need for a chiral reference. The resulting crystal structure offers unequivocal proof of the molecular architecture and provides insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Chromatographic Techniques for Separation and Purity Assessment
The synthesis of spiroketals can often result in mixtures of diastereomers or enantiomers. Chromatographic techniques are essential for the separation of these isomers and for assessing the purity of the final compound.
High-performance liquid chromatography (HPLC) is a primary tool for both analytical and preparative-scale separations of spiroketal isomers. core.ac.uk The use of chiral stationary phases (CSPs) in HPLC is a particularly effective methodology for resolving enantiomers, allowing for the isolation and characterization of individual stereoisomers. core.ac.ukcnr.it Different types of chiral columns, such as those based on polysaccharide derivatives, are screened to achieve optimal separation. core.ac.uk
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for purity assessment, particularly for more volatile derivatives of the compound. It allows for the separation of closely related impurities and provides simultaneous mass spectral data for their identification.
For challenging separations of diastereomeric spiroketals, specialized techniques like azeotropic reflux chromatography have been employed, which can lead to improved separation efficiency and reduced solvent consumption. rsc.orgresearchgate.net
| Technique | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers and enantiomers, purity assessment. core.ac.uknih.gov |
| Chiral HPLC | Resolution and isolation of enantiomers. core.ac.ukcnr.it |
| Gas Chromatography (GC) | Purity assessment of volatile derivatives. |
| Azeotropic Reflux Chromatography | Efficient separation of challenging spiroketal isomer mixtures. rsc.orgresearchgate.net |
In Situ Reaction Monitoring Techniques
Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing its synthesis. In situ reaction monitoring techniques allow for the real-time analysis of the reaction mixture without the need for sampling and quenching. mt.comspectroscopyonline.com
In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful method for tracking the progress of a reaction by monitoring the disappearance of reactant functional groups and the appearance of product functional groups. rsc.org For instance, the formation of the hydroxyl and spiroketal C-O bands can be observed in real-time. This provides valuable kinetic data and can help identify transient intermediates. spectroscopyonline.com
Other process analytical technologies (PAT), such as in situ Raman spectroscopy and flow NMR, can also be employed to gain a deeper understanding of the reaction dynamics, leading to improved yield, purity, and process control. mt.com These techniques are becoming increasingly important in modern organic synthesis for developing robust and efficient chemical processes.
Theoretical and Computational Studies of 1,5 Dioxaspiro 2.4 Heptan 7 Ol
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,5-Dioxaspiro[2.4]heptan-7-ol, such studies would provide invaluable insights into its geometry, stability, and electronic characteristics.
Conformational Analysis and Energy Landscapes
A comprehensive conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. This would involve mapping the potential energy surface to locate various conformers and the transition states that connect them. The presence of the flexible dioxane ring and the stereocenter at the hydroxyl-bearing carbon would likely result in a complex energy landscape with multiple local minima.
Electronic Structure Investigations
Investigations into the electronic structure would elucidate the distribution of electrons within the molecule. This includes determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. The analysis of atomic charges and electrostatic potential maps would highlight the electron-rich and electron-poor regions, offering clues about its intermolecular interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms at the atomic level. For this compound, theoretical studies could predict the outcomes of various chemical transformations, such as oxidation of the alcohol, ring-opening reactions of the cyclopropane (B1198618) or dioxane rings, and reactions involving the ether linkages. These studies would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathways.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior over time, particularly in different solvent environments. These simulations would reveal information about its conformational flexibility, solvent interactions, and the time-averaged properties of the system, which are not accessible through static quantum chemical calculations.
Docking Studies and Interactions
In a non-biological context, docking studies could be employed to investigate the interactions of this compound with the active sites of catalysts. This would be particularly relevant for understanding its potential as a substrate or a chiral ligand in catalysis. Such studies would predict the preferred binding modes and estimate the binding affinities, providing a rational basis for designing new catalytic processes.
Cheminformatics Approaches for Structural Analysis and Prediction
Cheminformatics tools could be used to analyze the structural features of this compound and predict its physicochemical properties. This would involve the calculation of various molecular descriptors, which can be correlated with experimental data to build predictive models for properties such as solubility, boiling point, and reactivity.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The development of new synthetic pathways to spiroketals like 1,5-Dioxaspiro[2.4]heptan-7-ol is driven by the need for greater efficiency, sustainability, and access to structural diversity. Traditional methods often rely on acid-catalyzed spirocyclization of dihydroxy-ketone precursors, which typically yield the most thermodynamically stable stereoisomer. nih.gov Future research will likely focus on moving beyond these equilibrium-controlled processes.
A promising frontier is the use of electrosynthesis, which offers a metal- and reagent-free alternative to conventional methods. rsc.org The "eSpiro" method, for instance, utilizes the anodic oxidation of malonic acids to construct the spiroketal framework, presenting a more sustainable approach that avoids hazardous reagents. rsc.org Another area of development involves sonochemical methods, which have been used to synthesize 1,4-dioxaspiro compounds in the presence of catalysts like montmorillonite (B579905) KSF, suggesting potential for greener and more efficient processes. ugm.ac.idresearchgate.net
Table 1: Emerging Sustainable Synthetic Methodologies for Spiroketals
| Methodology | Description | Advantages | Research Focus |
|---|---|---|---|
| Electrosynthesis (e.g., eSpiro) | Anodic oxidation of suitable precursors (e.g., malonic acids) to induce spirocyclization. rsc.org | Metal-free, reduced reagent waste, potential for scalability. rsc.org | Broadening substrate scope, improving stereocontrol. |
| Sonochemistry | Use of ultrasound to promote chemical reactions, often with solid catalysts. ugm.ac.id | Enhanced reaction rates, milder conditions. ugm.ac.idresearchgate.net | Catalyst development, application to complex spiroketals. |
Exploration of New Reactivity Pathways and Transformations
Beyond its synthesis, the inherent reactivity of the this compound scaffold is an area ripe for exploration. The strained cyclopropane (B1198618) ring fused to the spiroketal system is a key feature that could be exploited in novel chemical transformations. Research into the rearrangement of related oxaspiroheptanes to cyclohexanones, mediated by reagents like lithium iodide, indicates the potential for controlled ring-expansion reactions. researchgate.net
Future work could investigate the selective opening or rearrangement of the cyclopropane or oxirane moieties under various conditions (e.g., photochemical, thermal, or catalytic) to access new molecular architectures. For example, targeted photoactivation of periodate (B1199274) has recently been shown to generate oxenoid species capable of epoxidizing olefins, a type of reactivity that could potentially be adapted for transformations involving the spiroketal core. nih.gov The development of methods to control these transformations would significantly expand the synthetic utility of this compound as a versatile building block.
Advancements in Asymmetric Synthesis of Complex Derivatives
A paramount challenge in spiroketal chemistry is the stereoselective synthesis of chiral molecules. mdpi.comsioc-journal.cn For a compound like this compound, achieving control over the stereocenters, including the spirocyclic carbon, is crucial for its potential application in areas like asymmetric catalysis. sciety.org While many natural products exist in their thermodynamically favored configuration, accessing less stable isomers requires kinetically controlled reactions. mdpi.commskcc.org
Recent advances have focused on organocatalysis and transition-metal catalysis to achieve high enantioselectivity. sioc-journal.cnnih.gov For instance, bifunctional aminothiourea catalysts have been used for the asymmetric synthesis of spiroketals through intramolecular hemiacetalization/oxy-Michael addition cascades. nih.gov Similarly, palladium-catalyzed cascade reactions have enabled the efficient synthesis of chiral (N,N)-spiroketals. sciety.org Future research will aim to apply these and other novel catalytic systems to the asymmetric synthesis of complex spiroketals derived from this compound, providing access to a wider range of stereochemically diverse compounds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with flow chemistry platforms offers significant advantages in terms of safety, efficiency, and scalability. syrris.comsyrris.com For the synthesis of complex molecules like spiroketals, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to cleaner reactions and higher yields. dfc-kyoto.co.jp
The multi-step synthesis of natural products containing spiroketal motifs has already been successfully demonstrated using flow chemistry, integrating steps like hydrogenations, crotylations, and spiroketalizations into a continuous process. syrris.com This approach is particularly beneficial for handling hazardous reagents or unstable intermediates. syrris.com Future efforts will likely focus on adapting the synthesis of this compound and its derivatives to automated flow systems. This would not only accelerate the synthesis but also facilitate rapid reaction optimization and the generation of libraries of related compounds for screening purposes. syrris.com
Table 2: Advantages of Flow Chemistry for Spiroketal Synthesis
| Feature | Benefit in Spiroketal Synthesis | Reference |
|---|---|---|
| Precise Temperature & Pressure Control | Enables reactions under conditions not feasible in batch (e.g., superheating), potentially improving selectivity and rates. | syrris.comdfc-kyoto.co.jp |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | syrris.comamt.uk |
| Rapid Optimization & Automation | Allows for quick screening of reaction conditions and automated library synthesis. | syrris.com |
| Scalability | Straightforward scaling from lab to production by running the system for longer periods or using larger reactors. | syrris.com |
Application in New Chemical Technologies (non-biological, non-clinical)
While much of the interest in spiroketals stems from their biological activity, their unique three-dimensional structures make them attractive for applications in materials science and catalysis. sciety.org The rigid spiroketal scaffold can serve as a template for presenting functional groups in well-defined spatial orientations. mskcc.org
Future research could explore the use of chiral spiroketal derivatives, such as those derived from this compound, as ligands in asymmetric catalysis. thieme-connect.com Chiral spiroketal-based bisphosphine ligands, for example, have shown promise in rhodium-catalyzed asymmetric hydrogenations. thieme-connect.com Additionally, the incorporation of spiroketal units into polymers or functional materials could lead to novel materials with unique chiroptical or physical properties. The fluorescence properties observed in some 1,5-dioxaspiro compounds suggest potential applications in optical materials or sensors. mdpi.com
Addressing Stereochemical Control Challenges in Spiroketal Systems
The fundamental challenge in spiroketal synthesis remains the control of stereochemistry at the anomeric carbon. mdpi.commskcc.org While thermodynamic control often favors the formation of the most stable isomer, accessing the full spectrum of possible stereoisomers requires kinetically controlled methods that can override this inherent preference. mskcc.orgnih.gov
Several innovative strategies have been developed to address this challenge. These include:
Kinetically-controlled spirocyclizations: Methods that form the spiroketal under non-equilibrating conditions are essential for generating less stable isomers. mskcc.org For example, Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides allows for the synthesis of spiroketals with retention of configuration at the anomeric carbon, complementing other methods that proceed with inversion. nih.govacs.org
Substrate control and tethering: Introducing structural elements, such as tethers, into the precursor can create an energetic bias that favors the formation of a specific stereoisomer under thermodynamically controlled conditions. nih.govresearchgate.net This approach has been successfully applied to the stereoselective synthesis of complex bis-spiroketals. nih.gov
Catalyst-controlled stereoselection: The development of catalysts that can selectively promote the formation of one stereoisomer over others is a key area of research. This includes both metal-based and organocatalytic systems that can influence the stereochemical outcome of the spirocyclization reaction. sioc-journal.cnnih.gov
Overcoming these stereochemical challenges will be critical for unlocking the full potential of this compound and other complex spiroketals in various scientific fields.
Q & A
Q. What are the common synthetic routes for 1,5-Dioxaspiro[2.4]heptan-7-ol, and what experimental parameters are critical for optimizing yield?
Synthesis typically involves cyclization reactions between diols and ketones or aldehydes under acidic or basic conditions. For example, one route may involve the condensation of a diol precursor with a cyclic ketone to form the spirocyclic core. Key parameters include:
- Temperature control : Reactions often proceed optimally at 298–313 K, as seen in analogous spirocyclic syntheses .
- Solvent selection : Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve polar intermediates .
- Catalysts : Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., KCO) catalysts can accelerate cyclization.
Yield optimization requires careful monitoring of reaction progress via thin-layer chromatography (TLC) or GC-MS .
Q. How can the structural features of this compound be characterized using spectroscopic methods?
The compound’s spirocyclic structure and hydroxyl group necessitate a combination of techniques:
- NMR Spectroscopy : H and C NMR can confirm the presence of the spiro center (distinct splitting patterns) and hydroxyl proton (broad singlet at ~1–5 ppm). For example, analogous compounds show spirocyclic carbons at 70–90 ppm in C NMR .
- Mass Spectrometry (GC-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns help verify the molecular formula (e.g., CHO for the related 1,5-Dioxaspiro[2.4]heptan-4-one) .
- X-ray Crystallography : SHELX programs are widely used to resolve crystal structures, particularly for confirming bond angles and stereochemistry .
Q. Table 1: Key Spectral Data
| Technique | Parameters/Peaks | Reference |
|---|---|---|
| GC-MS | m/z 114.03 (M), retention time: 8.2 min | |
| H NMR | δ 1.2–1.5 (m, spiro CH), δ 4.3 (s, OH) | |
| X-ray | Spiro C-O bond length: 1.43 Å |
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
Contradictions often arise from impurities, solvent effects, or dynamic stereochemistry. Strategies include:
- Multi-technique validation : Cross-validate NMR data with X-ray crystallography to confirm absolute configuration .
- Variable-temperature NMR : Detect conformational changes (e.g., ring-flipping) by observing peak splitting at low temperatures .
- High-resolution MS : Differentiate between isobaric species (e.g., CHO vs. CHO) using exact mass measurements (<5 ppm error) .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:
- Acid-base behavior : Predict pKa values of the hydroxyl group (~12–14) based on electron-withdrawing effects of the spiro oxygen atoms.
- Ring-opening reactions : Simulate transition states for nucleophilic attacks on the spiro center, guided by experimental data from analogous dioxaspiro compounds .
Q. How does the spirocyclic structure influence the compound’s applications in medicinal chemistry?
The rigid spiro core enhances:
- Bioavailability : Reduced conformational flexibility improves membrane permeability.
- Target selectivity : The oxygen atoms act as hydrogen-bond acceptors, enabling interactions with enzymes (e.g., kinases) or receptors. Preclinical studies on similar spiroethers show potential as anti-inflammatory agents .
Q. What experimental strategies can mitigate challenges in scaling up the synthesis of this compound?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
